2-Propenenitrile, 3-hydroxy- 2-Propenenitrile, 3-hydroxy-
Brand Name: Vulcanchem
CAS No.: 25078-62-0
VCID: VC14253681
InChI: InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H
SMILES:
Molecular Formula: C3H3NO
Molecular Weight: 69.06 g/mol

2-Propenenitrile, 3-hydroxy-

CAS No.: 25078-62-0

Cat. No.: VC14253681

Molecular Formula: C3H3NO

Molecular Weight: 69.06 g/mol

* For research use only. Not for human or veterinary use.

2-Propenenitrile, 3-hydroxy- - 25078-62-0

Specification

CAS No. 25078-62-0
Molecular Formula C3H3NO
Molecular Weight 69.06 g/mol
IUPAC Name 3-hydroxyprop-2-enenitrile
Standard InChI InChI=1S/C3H3NO/c4-2-1-3-5/h1,3,5H
Standard InChI Key VLQQXSKNYWXJKT-UHFFFAOYSA-N
Canonical SMILES C(=CO)C#N

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The IUPAC name for 3-hydroxy-2-propenenitrile is 3-hydroxyprop-2-enenitrile, reflecting its unsaturated backbone. The molecule consists of a propenenitrile chain (CH₂=CH–C≡N) with a hydroxyl (–OH) group substituted at the third carbon. Density functional theory (DFT) calculations at the B3LYP/6-311+G(3df,2p) level confirm a planar geometry stabilized by conjugation between the double bond and nitrile group . The Z-isomer, where the hydroxyl and nitrile groups reside on the same side of the double bond, is energetically favored over the E-isomer by approximately 8.0 kJ/mol due to reduced steric strain .

Table 1: Key Molecular Descriptors

PropertyValueMethod/Source
Molecular formulaC₃H₃NOPubChem
Molecular weight69.06 g/molChemsrc
Exact mass69.02150 DaChemsrc
Topological polar surface area44.02 ŲChemsrc
LogP (octanol-water)0.58Chemsrc
SMILESC(=CO)C#NPubChem

Tautomerism and Isomerization

The compound exhibits enamine-imine tautomerism, though theoretical studies dismiss this pathway due to high energy barriers (>100 kJ/mol) . Instead, E-Z isomerization occurs via rotation about the C=C bond, with a computed barrier of 45 kJ/mol at the CCSD(T)/CBS level . This kinetic stability explains the dominance of the Z-isomer in gas-phase infrared spectra .

Spectroscopic Properties

Infrared Spectroscopy

Gas-phase IR spectra (500–4000 cm⁻¹) of 3-hydroxy-2-propenenitrile reveal distinct vibrational modes associated with its functional groups :

Table 2: Experimental and Theoretical IR Frequencies

Vibration ModeExperimental (cm⁻¹)B3LYP/6-311+G(3df,2p) (cm⁻¹)
O–H stretch35823595
C≡N stretch22352241
C=C stretch16481653
C–O–H bend13801376

The absence of imine-related peaks in experimental spectra corroborates the enamine form’s thermodynamic preference . Condensed-phase studies show a 20:1 Z:E ratio, with the E-isomer’s spectrum inferred from mixture analyses .

Nuclear Magnetic Resonance (NMR)

While experimental NMR data are scarce, GIAO-DFT calculations at the ωB97X-D/cc-pVTZ level predict the following shifts for the Z-isomer :

  • ¹H NMR: δ 5.8 (d, J=10.2 Hz, CH), δ 6.3 (d, J=10.2 Hz, CH), δ 4.9 (s, OH)

  • ¹³C NMR: δ 118.5 (C≡N), δ 145.2 (C=C), δ 95.4 (C–OH)

Computational Stability in the C₃H₃NO Isomeric Family

A 2023 computational protocol ranked 3-hydroxy-2-propenenitrile as the fourth most stable isomer in the C₃H₃NO family, with a relative energy of 12.4 kJ/mol above the global minimum (trans-vinylisocyanate) . Key competitors include:

  • Oxazole: 13.6 kJ/mol (ΔE)

  • Cyanoacetaldehyde: 12.4 kJ/mol (ΔE)

  • 2-Hydroxy-2-propenenitrile: 15.2 kJ/mol (ΔE)

The Zg-conformer (gauche hydroxyl orientation) is 3.1 kJ/mol more stable than the Zt-conformer, underscoring the role of intramolecular hydrogen bonding .

Astrochemical Relevance

The compound’s rotational constants (A=5.12 GHz, B=3.45 GHz, C=2.89 GHz) and dipole moment (4.2 D) make it a plausible candidate for radioastronomical detection in cold molecular clouds . Its formation via gas-phase reactions between cyanoacetylene (HC₃N) and water is theorized, though laboratory simulations remain ongoing .

Synthetic and Reactivity Profiles

Synthesis Pathways

While direct synthesis routes are poorly documented, analogous compounds suggest potential strategies:

  • Cyanoacetylation: Reaction of acrylonitrile with hydroxylamine under acidic conditions.

  • Knoevenagel Condensation: Between glycolaldehyde and cyanoacetic acid derivatives.

Reactivity

The electron-withdrawing nitrile group activates the α-carbon for nucleophilic attack, while the hydroxyl group participates in hydrogen bonding. Notable reactions include:

  • Michael Addition: With enolates at the β-position.

  • Cyclization: To form oxazole derivatives under dehydrating conditions .

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